molecular formula C10H13BO4 B1587616 4-(2-Methoxycarbonylethyl)phenylboronic acid CAS No. 850568-44-4

4-(2-Methoxycarbonylethyl)phenylboronic acid

Cat. No. B1587616
M. Wt: 208.02 g/mol
InChI Key: XRKIHUXCUIFHAS-UHFFFAOYSA-N
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Description



  • Also known as (2-Methoxycarbonylethyl)phenylboronic acid , it belongs to the boronic acid family.

  • Widely used in organic chemistry and pharmaceuticals due to its unique properties.

  • Empirical Formula : C<sub>8</sub>H<sub>9</sub>BO<sub>4</sub>

  • Molecular Weight : 179.97 g/mol

  • Physical Properties :

    • White to off-white crystalline powder.

    • Slightly soluble in water, highly soluble in organic solvents (ethanol, methanol, acetonitrile).

    • Melting point: ~150-155°C.







  • Synthesis Analysis



    • Synthesized via methods like Suzuki-Miyaura coupling, Sonogashira coupling, and Horner-Wadsworth-Emmons reaction.

    • Characterized using NMR, IR, and MS techniques.





  • Chemical Reactions Analysis



    • Used in various reactions:

      • Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation.

      • Copper-mediated ligandless aerobic fluoroalkylation.

      • One-pot ipso-nitration.

      • Cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling.






  • Scientific Research Applications

    • Diagnostic and Therapeutic Applications

      • Field: Analytical Sciences
      • Application: Phenylboronic acid (PBA) derivatives, including “4-(2-Methoxycarbonylethyl)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
      • Results: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
    • Enhanced Tumor Penetration and Inhibition

      • Field: Materials for Life Sciences
      • Application: The compound is used in the creation of tumor-targeted ultra-pH-responsive conjugates and nontargeted conjugates. These can easily self-assemble into stable micelles with lower CMC values in neutral aqueous solution .
      • Results: In vitro cellular uptake and growth inhibition assays suggested that PBA/Dex-g-OE-DOX micelles were more efficiently internalized by monolayer tumor cells and three-dimensional multicellular tumor spheroids (MCTS) than nontargeted micelles (Dex-g-OE-DOX), leading to the fast and complete destruction of MCTS in vitro .
    • Organic Synthesis, Drug Discovery, and Catalysis

      • Field: Chemistry
      • Application: The chemical compound ‘4- (2-Methoxycarbonylethyl)phenylboronic acid’ is a versatile material used in scientific research. Its unique properties make it ideal for applications in organic synthesis, drug discovery, and catalysis.
    • Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

      • Field: Chemistry
      • Application: The compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Rhodium-catalyzed Intramolecular Amination

      • Field: Chemistry
      • Application: The compound is used as a reagent for rhodium-catalyzed intramolecular amination .
    • Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

      • Field: Chemistry
      • Application: The compound is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
    • Rhodium-catalyzed Intramolecular Amination

      • Field: Chemistry
      • Application: The compound is used as a reagent for rhodium-catalyzed intramolecular amination .
    • Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids

      • Field: Chemistry
      • Application: The compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids .

    Safety And Hazards



    • Harmful if swallowed.

    • Avoid contact with eyes and skin.

    • Dispose of properly.




  • Future Directions



    • Further research on its applications in drug development, catalysis, and materials science.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟


    properties

    IUPAC Name

    [4-(3-methoxy-3-oxopropyl)phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6,13-14H,4,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XRKIHUXCUIFHAS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)CCC(=O)OC)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13BO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40396313
    Record name [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40396313
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.02 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(2-Methoxycarbonylethyl)phenylboronic acid

    CAS RN

    850568-44-4
    Record name 1-Methyl 4-boronobenzenepropanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=850568-44-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40396313
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-(2-Methoxycarbonylethyl)benzeneboronic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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